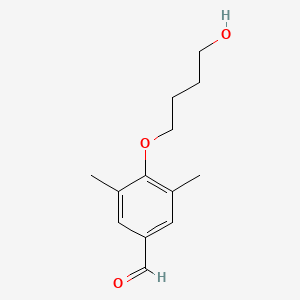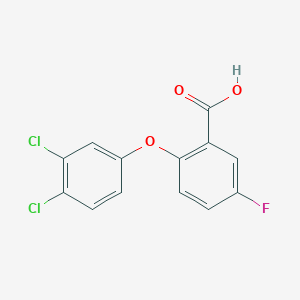
Tert-butyl 6-formylchroman-4-ylcarbamate
Overview
Description
Tert-butyl 6-formylchroman-4-ylcarbamate: is an organic compound that belongs to the class of chromanone derivatives. Chromanone derivatives are known for their diverse biological and pharmaceutical activities. This compound features a chromanone core with a formyl group at the 6-position and a carbamic acid tert-butyl ester group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Tert-butyl 6-formylchroman-4-ylcarbamate typically begins with chroman-4-one as the core structure.
Formylation: The formyl group can be introduced at the 6-position using a Vilsmeier-Haack reaction, which involves the reaction of chroman-4-one with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Carbamate Formation: The carbamic acid tert-butyl ester group can be introduced through a reaction with tert-butyl chloroformate and an appropriate amine under basic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in Tert-butyl 6-formylchroman-4-ylcarbamate can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: (6-carboxy-chroman-4-yl)-carbamic acid tert-butyl Ester.
Reduction: (6-hydroxymethyl-chroman-4-yl)-carbamic acid tert-butyl Ester.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique functional groups.
Biology and Medicine:
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with anti-inflammatory, antioxidant, or anticancer properties.
Biological Probes: Used in the development of biological probes for studying enzyme activities or cellular processes.
Industry:
Cosmetics: Active ingredient in cosmetic formulations for skin care and hair care products.
Materials Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl 6-formylchroman-4-ylcarbamate is largely dependent on its functional groups. The formyl group can participate in various biochemical reactions, while the carbamic acid ester group can interact with biological targets such as enzymes or receptors. The chromanone core may also contribute to its biological activity by interacting with cellular components.
Comparison with Similar Compounds
Chroman-4-one Derivatives: Compounds with similar chromanone cores but different substituents.
Carbamic Acid Esters: Compounds with similar carbamic acid ester groups but different core structures.
Uniqueness:
Functional Group Combination: The combination of a formyl group, a chromanone core, and a carbamic acid tert-butyl ester group makes this compound unique.
Biological Activity: The specific arrangement of these functional groups may result in unique biological activities not observed in similar compounds.
Conclusion
Tert-butyl 6-formylchroman-4-ylcarbamate is a versatile compound with potential applications in various fields of science and industry. Its unique combination of functional groups allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
tert-butyl N-(6-formyl-3,4-dihydro-2H-chromen-4-yl)carbamate |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-12-6-7-19-13-5-4-10(9-17)8-11(12)13/h4-5,8-9,12H,6-7H2,1-3H3,(H,16,18) |
InChI Key |
VVOZLHLCINFKNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC2=C1C=C(C=C2)C=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl 3-(6-((diphenylmethylene)amino)-1H-imidazo[4,5-c]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B8431818.png)

![1h-Pyrrolo[2,3-c]pyridine,7-(4-chloro-1h-pyrazol-1-yl)-4-methoxy-](/img/structure/B8431827.png)



![5,11-Dihydro-9-methyl-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B8431856.png)




![4-Bromo-8-fluoro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B8431895.png)


